![molecular formula C17H28O6 B3045486 Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- CAS No. 108362-85-2](/img/structure/B3045486.png)
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-
説明
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- is a useful research compound. Its molecular formula is C17H28O6 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization in Polymers Propanedioic acid derivatives, such as the poly[10-(4-methoxy-4′-oxy-azobenzene) decyl methacrylate]–co-poly[2-acrylamido-2-methyl-1-propanesulfonic acid]s, have been synthesized and characterized for their use in liquid crystal polymers. These copolymers exhibit varying properties based on their composition and demonstrate phase separation between acid-rich domains and liquid crystal regions. Such materials have potential applications in advanced materials and display technologies due to their unique liquid crystalline properties (Martinez-Felipe et al., 2012).
Recovery and Extraction Techniques In the chemical engineering field, propanedioic acid derivatives are involved in reactive extraction processes. Studies on the recovery of propionic acid using various techniques like reactive extraction with specific extractants indicate the potential for efficient separation processes in industries such as pharmaceuticals and chemicals. These methods are crucial for the recovery of carboxylic acids from fermentation broth, enhancing the efficiency and sustainability of production processes (Keshav et al., 2009).
Catalysis and Bioconversion Propanedioic acid derivatives play a significant role in catalysis and bioconversion processes. For instance, the synthesis of methacrylic acid from 2-methyl-1,3-propanediol involves bioconversion and catalytic dehydration steps. This represents an environmentally benign route for producing methacrylic acid, showcasing the role of propanedioic acid derivatives in green chemistry applications (Pyo et al., 2012).
Polymer Science and Membrane Technology In polymer science, propanedioic acid is used as an additive in the preparation of poly(phthalazine ether sulfone ketone) membranes. These membranes exhibit unique structural properties and have potential applications in filtration and separation technologies. The research in this area contributes to the development of advanced materials with specific functionalities for industrial applications (Qin et al., 2015).
特性
IUPAC Name |
2-[10-(2-methylprop-2-enoyloxy)decyl]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c1-13(2)17(22)23-12-10-8-6-4-3-5-7-9-11-14(15(18)19)16(20)21/h14H,1,3-12H2,2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKSTARXLKKYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560486 | |
| Record name | {10-[(2-Methylacryloyl)oxy]decyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108362-85-2 | |
| Record name | {10-[(2-Methylacryloyl)oxy]decyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methacryloxy-1,1-undecanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


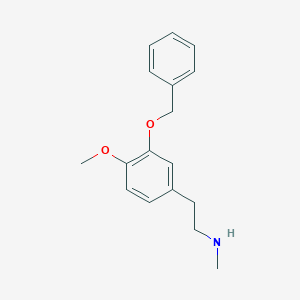
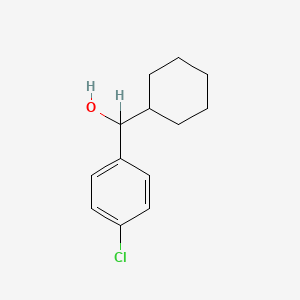
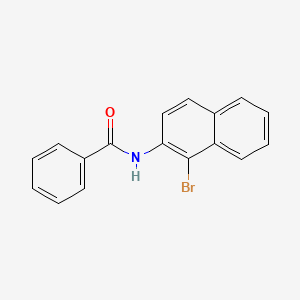

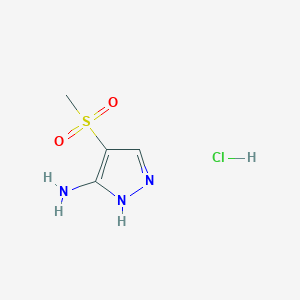
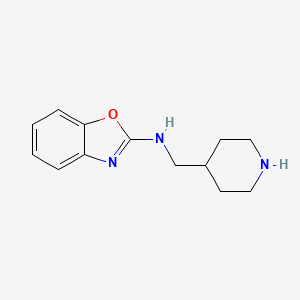
![Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-](/img/structure/B3045412.png)
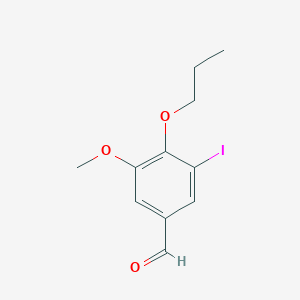
![4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3045414.png)

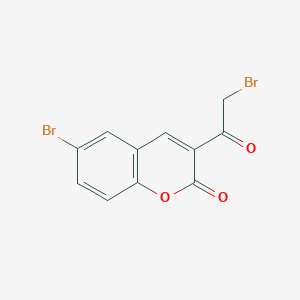
![Benzamide, 4-amino-N-[3-(diethylamino)propyl]-](/img/structure/B3045418.png)


